

Introduction: The Imidazo[1,5-a]pyridine Scaffold and its Significance

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Imidazo[1,5-a]pyridin-1-ylmethanol*

Cat. No.: B173249

[Get Quote](#)

The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold of significant interest in medicinal chemistry, materials science, and agrochemicals.^{[1][2]} This fused bicyclic system, an isomer of imidazopyridine, serves as the core for numerous biologically active compounds.^[3] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties, and have been investigated as inhibitors for various enzymes.^{[4][5][6]}

Imidazo[1,5-a]pyridines are not only valued for their biological roles but also for their unique photophysical properties. Many derivatives are highly luminescent, exhibiting large Stokes shifts and good stability, which makes them suitable for applications as fluorescent probes, sensors, and in optoelectronic devices like organic light-emitting diodes (OLEDs).^{[5][7][8]}

This guide focuses specifically on **Imidazo[1,5-a]pyridin-1-ylmethanol**, a key derivative that incorporates a reactive hydroxymethyl group at the 1-position. This functional group serves as a crucial handle for further synthetic modifications, making the compound a versatile building block for creating more complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Computed Properties

Imidazo[1,5-a]pyridin-1-ylmethanol is a solid at room temperature. While extensive experimental data for this specific isomer is not broadly published, its core properties can be reliably predicted and are supported by data from commercial suppliers and chemical databases.

Table 1: Core Physicochemical Properties of **Imidazo[1,5-a]pyridin-1-ylmethanol**

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O	[9][10]
Molecular Weight	148.16 g/mol	[9][11]
CAS Number	1251715-47-5[12] / 112230-23-6[10][11]	Multiple suppliers
Monoisotopic Mass	148.06366 Da	[9]
Appearance	Solid (Typical)	
Purity	Typically ≥97%	[11]
Storage	Store in a cool, dry place.	[10]
Predicted XlogP	1.0	[9]

Note: Discrepancies in CAS numbers exist across different chemical suppliers. Researchers should verify the specific product information with their vendor.

Spectral Characterization Profile

Detailed spectral data (¹H NMR, ¹³C NMR, MS) is essential for structure confirmation and purity assessment. While a specific experimental spectrum for **Imidazo[1,5-a]pyridin-1-ylmethanol** is not available in the provided search results, a predicted profile can be inferred from the analysis of related imidazo[1,5-a]pyridine derivatives.[6][13][14]

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, typically in the range of δ 6.5-8.5 ppm. The methylene protons of the CH₂OH group would appear as a singlet or a doublet (if coupled), likely in the δ 4.5-5.0 ppm region. The hydroxyl proton will present as a broad singlet, with its chemical shift being dependent on solvent and concentration.
- ¹³C NMR: The carbon NMR would display eight distinct signals. Aromatic carbons would resonate in the δ 110-140 ppm range. The methylene carbon (CH₂) is expected to appear around δ 55-65 ppm.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would confirm the molecular formula. The expected $[M+H]^+$ ion would have an m/z of approximately 149.0709.[9]

Chemical Properties and Reactivity

The chemical behavior of **Imidazo[1,5-a]pyridin-1-ylmethanol** is dictated by its three primary components: the electron-rich imidazo[1,5-a]pyridine core, the nucleophilic nitrogen atoms, and the primary alcohol functional group.

[Click to download full resolution via product page](#)

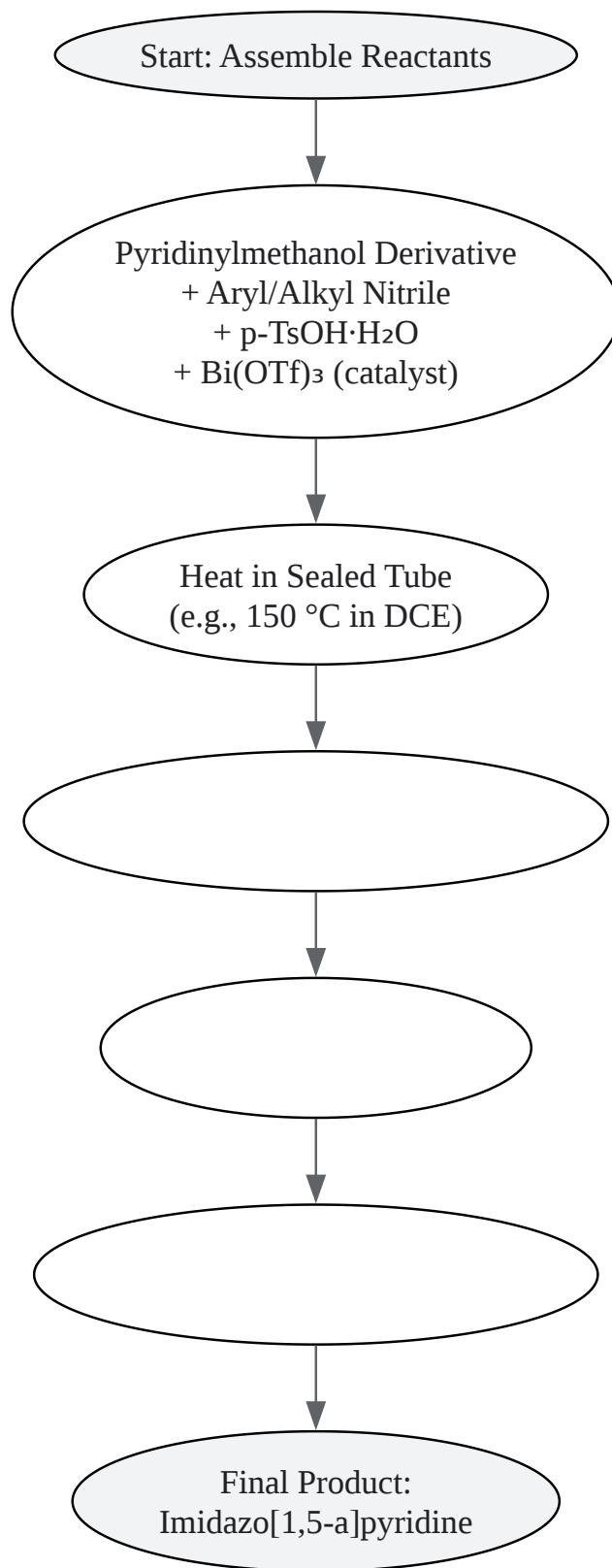
- Reactions of the Hydroxymethyl Group: The primary alcohol is a versatile functional group.
 - Oxidation: It can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, DMP, or stronger oxidants like $KMnO_4$). This provides a route to other important derivatives.[15]
 - Esterification and Etherification: The hydroxyl group can react with carboxylic acids (or acyl chlorides) and alkyl halides to form esters and ethers, respectively, allowing for the attachment of various side chains.
- Reactivity of the Heterocyclic Core:
 - Electrophilic Substitution: The imidazo[1,5-a]pyridine ring system can undergo electrophilic aromatic substitution. The electron-rich nature of the imidazole moiety often directs substitution to positions within that ring.
 - C-H Functionalization: Modern synthetic methods allow for direct C-H functionalization of the pyridine ring, enabling the introduction of new substituents without pre-functionalization.[14]
 - Ligand Formation: The nitrogen atoms in the ring system can act as N-donor ligands, coordinating with transition metals to form stable complexes. This has been exploited to create palladium catalysts for cross-coupling reactions.[16]

Synthesis Methodologies

The synthesis of the imidazo[1,5-a]pyridine core is well-established, with numerous methods reported in the literature.^[1] These strategies typically involve the cyclization of a substituted 2-aminomethylpyridine precursor. The choice of method often depends on the desired substitution pattern and available starting materials.

Key synthetic strategies include:

- Cyclocondensation Reactions: This is a common approach involving the reaction of 2-aminomethylpyridines with electrophiles like carboxylic acids, acyl chlorides, or aldehydes.^[2] For instance, a one-pot cyclization can be achieved by reacting 2-picolyamines with electrophilically activated nitroalkanes.^[2]
- Iodine-Mediated Cyclization: Molecular iodine can be used to mediate one-pot reactions that form the imidazo[1,5-a]pyridine core under mild conditions, often with high atom economy.^[6] ^[17]
- Ritter-Type Reactions: An innovative method utilizes a Ritter-type reaction between a pyridinylmethanol derivative and a nitrile, catalyzed by a Lewis acid like bismuth(III) trifluoromethanesulfonate ($\text{Bi}(\text{OTf})_3$), to construct the heterocyclic system.^[18]
- Transannulation Reactions: These methods involve the transformation of one heterocyclic ring into another, such as the denitrogenative transannulation of pyridotriazoles with nitriles.^[19]


Exemplary Experimental Protocol: Ritter-Type Synthesis of an Imidazo[1,5-a]pyridine Core

This protocol is adapted from a reported methodology for synthesizing the core scaffold and serves as an illustrative example of the causality behind experimental choices.^[18]

Objective: To synthesize a substituted imidazo[1,5-a]pyridine via a $\text{Bi}(\text{OTf})_3/\text{p-TsOH}$ catalyzed Ritter-type reaction.

Rationale: This method is chosen for its efficiency and use of a stable, effective Lewis acid catalyst ($\text{Bi}(\text{OTf})_3$) to generate a key benzylic cation intermediate from an alcohol precursor.

Para-toluenesulfonic acid (p-TsOH) serves as a co-catalyst to facilitate the reaction. High temperature is used to overcome the activation energy for the cyclization.

[Click to download full resolution via product page](#)

Step-by-Step Methodology:

- Reaction Setup: To a sealed reaction tube, add the pyridinylmethanol starting material (1.0 equiv), the desired nitrile (e.g., acetonitrile, 1,2-dichloroethane as solvent), p-toluenesulfonic acid monohydrate ($p\text{-TsOH}\cdot\text{H}_2\text{O}$, ~5.0 equiv), and bismuth(III) trifluoromethanesulfonate ($\text{Bi}(\text{OTf})_3$, 5 mol %).
- Heating: Seal the tube and place it in a preheated oil bath at 150 °C. Stir the reaction mixture overnight. The high temperature is crucial for the efficient formation of the benzylic cation and subsequent nitrile addition and cyclization.[18]
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: After cooling to room temperature, carefully unseal the tube. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize the acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure imidazo[1,5-a]pyridine product.

Applications in Research and Drug Development

The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry.

Imidazo[1,5-a]pyridin-1-ylmethanol, as a functionalized building block, is integral to the synthesis of derivatives for various therapeutic targets.

- Anticancer Agents: The core structure is found in compounds with antiproliferative activity against various cancer cell lines, including lung, breast, and cervical cancer.[4] Some derivatives act as inhibitors of crucial enzymes like topoisomerase II.[2]
- Enzyme Inhibitors: Derivatives have been studied as potent inhibitors for enzymes such as insulin-regulated aminopeptidase, which is relevant for cognitive function enhancement.[15]
- Central Nervous System (CNS) Agents: The related imidazo[1,2-a]pyridine scaffold is central to drugs like Zolpidem (anxiolytic) and has been explored for treating Alzheimer's disease by targeting β -amyloid formation.[4] While a different isomer, the synthetic accessibility and similar pharmacophoric features make the imidazo[1,5-a]pyridine core an attractive alternative for CNS drug discovery.
- Fluorescent Probes: The inherent luminescent properties of the scaffold allow for the development of fluorescent probes for biological imaging and the detection of specific analytes within cells.[5][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
5. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
6. mdpi.com [mdpi.com]

- 7. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - Imidazo[1,5-a]pyridin-1-ylmethanol (C₈H₈N₂O) [pubchemlite.lcsb.uni.lu]
- 10. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 11. 112230-23-6 | Imidazo[1,5-a]pyridin-1-ylmethanol - Moldb [moldb.com]
- 12. parchem.com [parchem.com]
- 13. iris.unito.it [iris.unito.it]
- 14. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylenne Insertion to Access C(sp₂)–C(sp₃)–H–C(sp₂) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buy Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol | 76266-09-6 [smolecule.com]
- 16. Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of imidazo[1,5-a]pyridines via I₂-mediated sp₃ C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [Introduction: The Imidazo[1,5-a]pyridine Scaffold and its Significance]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173249#physical-and-chemical-properties-of-imidazo-1-5-a-pyridin-1-ylmethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com